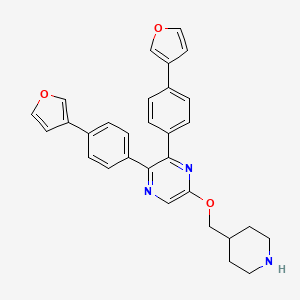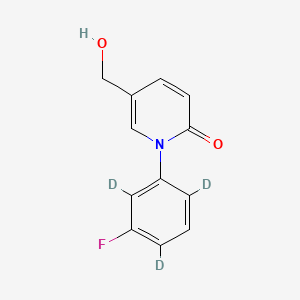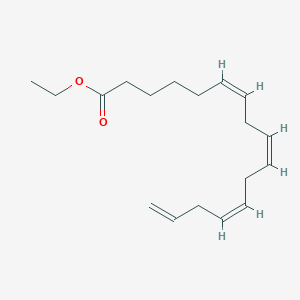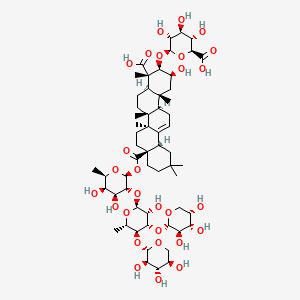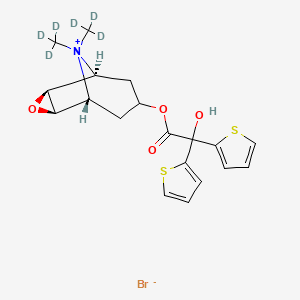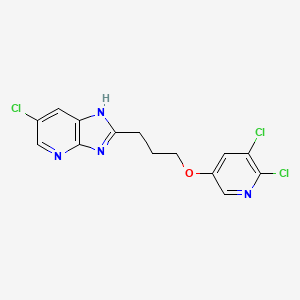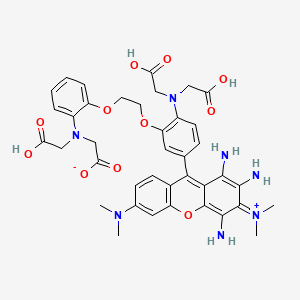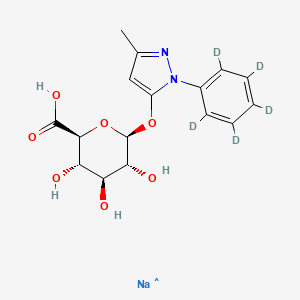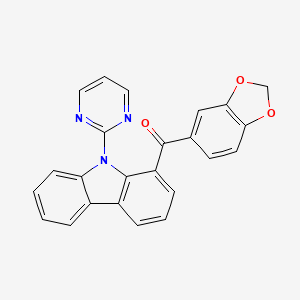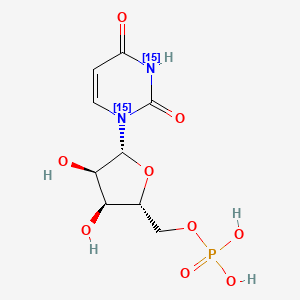
Uridine 5'-monophosphate-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-monophosphate-15N2 is a nucleotide analogue where two nitrogen atoms in the uracil ring are replaced with the stable isotope nitrogen-15. This compound is a derivative of uridine 5’-monophosphate, which is a nucleotide used as a monomer in RNA. The incorporation of nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-15N2 can be synthesized through the incorporation of nitrogen-15 into the uracil ring of uridine 5’-monophosphate. This process typically involves the use of isotopically labeled precursors and specific enzymatic reactions to ensure the incorporation of the nitrogen-15 isotope.
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-15N2 often involves fermentation processes using genetically modified microorganisms. For example, recombinant Saccharomyces cerevisiae strains can be engineered to overexpress specific enzymes that facilitate the production of uridine 5’-monophosphate from orotic acid . These processes are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-monophosphate-15N2 undergoes various chemical reactions, including:
Oxidation: The uracil ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the uracil ring or the ribose moiety.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the uracil ring can lead to the formation of uracil derivatives, while substitution reactions can yield various nucleotide analogues.
Aplicaciones Científicas De Investigación
Uridine 5’-monophosphate-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in studies of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and cognitive enhancement.
Industry: Utilized in the production of isotopically labeled compounds for research and diagnostic purposes
Mecanismo De Acción
The mechanism of action of uridine 5’-monophosphate-15N2 involves its incorporation into RNA during transcription. The nitrogen-15 isotope allows researchers to track the nucleotide’s incorporation and study its effects on RNA structure and function. Molecular targets include various RNA polymerases and enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-monophosphate: The non-labeled version of the compound.
Cytidine 5’-monophosphate: Another nucleotide used in RNA synthesis.
Adenosine 5’-monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate-15N2 is unique due to the incorporation of nitrogen-15, which makes it particularly valuable for isotopic labeling studies. This allows for precise tracking and analysis of nucleotide metabolism and RNA synthesis, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C9H13N2O9P |
|---|---|
Peso molecular |
326.17 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
Clave InChI |
DJJCXFVJDGTHFX-DMNIUWJGSA-N |
SMILES isomérico |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


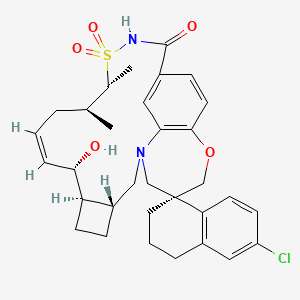
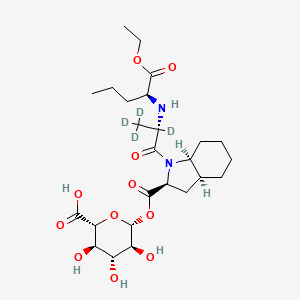
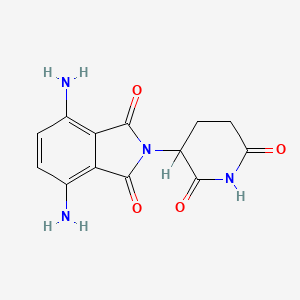
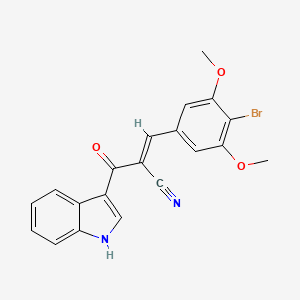
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
